Comparative Hydrophobicity: Ditridecylamine vs. Tridodecylamine (TDA) vs. Tris(tridecyl)amine
Ditridecylamine exhibits a LogP (octanol-water partition coefficient) value of 9.59 , quantifying its strong lipophilic nature. This value is significantly lower than the LogP for the analogous tertiary amine, Tris(tridecyl)amine (LogP = 13.8) [1], and also lower than that of Tridodecylamine (a C12 tertiary amine, LogP = 12.8) [2]. This difference is due to the additional alkyl chain on the tertiary amines, which greatly increases their hydrophobicity. This positions Ditridecylamine as a moderately hydrophobic long-chain amine compared to more hydrophobic tertiary amines.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 9.59 (calculated/predicted) |
| Comparator Or Baseline | Tris(tridecyl)amine (LogP = 13.8) and Tridodecylamine (LogP = 12.8) |
| Quantified Difference | LogP of Ditridecylamine is ~4.2 units lower than Tris(tridecyl)amine and ~3.2 units lower than Tridodecylamine. |
| Conditions | In silico prediction |
Why This Matters
This specific LogP value is a critical selection parameter for formulators requiring an amine that is highly oil-soluble but not so hydrophobic that it hinders interfacial activity or oil-water partitioning.
- [1] Sielc. (2018). Tris(tridecyl)amine (CAS 5910-77-0). View Source
- [2] Sielc. (2018). Tridodecylamine (CAS 102-87-4). View Source
